Octachlorodibenzothiophene
Description
Octachlorodibenzothiophene (C₁₂Cl₈S) is a sulfur-containing polyhalogenated aromatic compound characterized by a central thiophene ring fused with two benzene rings, each substituted with four chlorine atoms. It belongs to the polychlorinated dibenzothiophene (PCDT) family, which shares structural similarities with polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) but differs in the heteroatom (sulfur instead of oxygen) . This compound is primarily formed during industrial processes, such as rubber vulcanization, where pentachlorothiophenol (a key precursor) undergoes thermal degradation or chlorination .
Properties
Molecular Formula |
C12Cl8S |
|---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorodibenzothiophene |
InChI |
InChI=1S/C12Cl8S/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |
InChI Key |
HCPQUNQDITYIPS-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)SC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl |
Synonyms |
OCDT cpd octachlorodibenzothiophene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below compares octachlorodibenzothiophene with analogous chlorinated aromatic compounds:
*Thianthrene contains two fused thiophene rings.
Key Observations :
- Chlorination Patterns : Full chlorination (octa-substitution) increases molecular stability and resistance to degradation compared to heptachlorinated analogs like heptachlorothianthrene .
Environmental Sources and Degradation
- Formation Pathways : this compound arises from industrial chlorination or combustion of sulfur-rich materials (e.g., rubber, PVC), whereas PCDDs/PCDFs predominantly form during waste incineration .
- Degradation Resistance : The sulfur heteroatom in this compound may confer resistance to microbial degradation compared to oxygenated analogs, though comparative studies are sparse .
Notes and Limitations
Data Gaps : Toxicity thresholds, environmental half-lives, and bioaccumulation factors for this compound remain understudied compared to PCDDs/PCDFs.
Synthetic Chemistry : Current methods for this compound synthesis lack scalability, limiting its use in toxicity benchmarking studies .
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